molecular formula C16H24N2O2 B3239515 Benzyl (2-(dimethylamino)cyclohexyl)carbamate CAS No. 1420981-17-4

Benzyl (2-(dimethylamino)cyclohexyl)carbamate

Cat. No.: B3239515
CAS No.: 1420981-17-4
M. Wt: 276.37 g/mol
InChI Key: QEUZNHUJODFJRI-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Carbamate (B1207046) Chemistry

Carbamates, characterized by the -NHC(=O)O- functional group, are a cornerstone of modern organic chemistry. nih.govnih.gov They are recognized for their stability and diverse applications, ranging from pharmaceuticals to agrochemicals. nih.govacs.org The carbamate group in Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate is a benzyl carbamate, a subclass known for its utility as a protecting group for amines. wikipedia.orgmasterorganicchemistry.com The benzyl carbamate, often abbreviated as Cbz or Z, was historically significant in the development of peptide synthesis. masterorganicchemistry.com

The presence of the carbamate linkage imparts a degree of conformational rigidity and the ability to participate in hydrogen bonding, which are crucial properties in medicinal chemistry and materials science. nih.gov Carbamates are generally stable under a variety of reaction conditions but can be cleaved under specific, controlled circumstances, making them ideal as temporary blocking groups during multi-step syntheses. acs.org

Historical Perspective and Discovery of Related Chemical Architectures

The development of carbamate chemistry is intrinsically linked to the advancements in peptide synthesis in the early 20th century. The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides. masterorganicchemistry.com This foundational work established benzyl carbamates as a critical tool in the synthesis of complex organic molecules. masterorganicchemistry.comchemicalbook.com

While the specific discovery of Benzyl (2-(dimethylamino)cyclohexyl)carbamate is not widely documented in seminal literature, its chemical architecture is a logical extension of established synthetic strategies. The synthesis of functionalized cyclohexylamines is a well-explored area of research, driven by the prevalence of the cyclohexane (B81311) ring in many natural products and pharmaceuticals. nih.govrsc.org The combination of a protected amine on a cyclohexane backbone, particularly one also bearing a tertiary amine like the dimethylamino group, represents a versatile scaffold for further chemical elaboration.

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of this compound lies in its role as a synthetic intermediate. The molecule contains two key functionalities: the Cbz-protected amine and the tertiary dimethylamino group.

The benzyl carbamate group serves as a masked primary or secondary amine. The Cbz group is known to be stable to a wide range of reagents but can be readily removed by catalytic hydrogenolysis, a mild and selective deprotection method. masterorganicchemistry.comacs.org This allows for the unmasking of the amine at a desired stage of a synthetic sequence, enabling subsequent reactions such as acylation, alkylation, or sulfonylation.

The (2-(dimethylamino)cyclohexyl) moiety provides a chiral, cyclic scaffold. The presence of the dimethylamino group introduces a basic site into the molecule, which can influence its reactivity and solubility. Furthermore, the 1,2-diamine substitution pattern on the cyclohexane ring is a common motif in ligands for asymmetric catalysis and in biologically active molecules. The stereochemistry of the cyclohexane ring can also be controlled, leading to enantiomerically pure building blocks.

The combination of these features makes this compound a useful precursor for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. It can be used to introduce a functionalized diamine cyclohexane unit into a larger molecular framework.

Overview of Key Academic Research Trajectories for the Compound

Given the limited specific literature on this compound, its key academic research trajectories can be inferred from the applications of structurally similar compounds.

Medicinal Chemistry: Diamine-containing carbamates are explored for their potential biological activity. researchgate.net The (dimethylamino)cyclohexyl portion of the molecule is a feature in some pharmacologically active compounds. Research in this area would likely involve the modification of the carbamate or the further functionalization of the cyclohexane ring to synthesize libraries of compounds for biological screening.

Asymmetric Catalysis: Chiral 1,2-diamines are widely used as ligands for transition metal catalysts in asymmetric synthesis. This compound, after deprotection of the carbamate, could serve as a precursor to such ligands. Research in this direction would focus on the synthesis of novel ligand architectures and their application in stereoselective transformations.

Development of Novel Protecting Group Strategies: While the Cbz group is well-established, research into novel protecting groups and their selective removal is ongoing. acs.org The specific substitution pattern of this compound might be used to study the influence of neighboring groups on the reactivity and cleavage of the carbamate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[2-(dimethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(2)15-11-7-6-10-14(15)17-16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZNHUJODFJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Benzyl 2 Dimethylamino Cyclohexyl Carbamate

Established Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate can be approached through several established chemical transformations. These routes leverage fundamental reactions in organic chemistry to construct the target carbamate (B1207046) from various precursors.

Curtius Rearrangement and Related Approaches to Carbamate Formation

The Curtius rearrangement is a versatile method for converting carboxylic acids into carbamates via an isocyanate intermediate. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. The resulting isocyanate can then be trapped by an alcohol to form the desired carbamate.

In the context of Benzyl (2-(dimethylamino)cyclohexyl)carbamate, the synthesis would commence with cis-2-(dimethylamino)cyclohexanecarboxylic acid. This starting material is converted to its corresponding acyl azide, which then undergoes the Curtius rearrangement to yield 2-(dimethylamino)cyclohexyl isocyanate. Subsequent reaction with benzyl alcohol would furnish the final product. One study reported the formation of benzyl N-(2-dimethylaminocyclohexyl)carbamate as part of a mixture when using this approach, confirming the viability of this synthetic pathway. acs.org

Table 1: Key Transformations in the Curtius Rearrangement Approach

Step Reactant Intermediate Product
1 cis-2-(dimethylamino)cyclohexanecarboxylic acid Acyl azide of cis-2-(dimethylamino)cyclohexanecarboxylic acid 2-(dimethylamino)cyclohexyl isocyanate

Preparation from Cyclohexylamine (B46788) Derivatives and Benzyloxycarbonylating Agents

A more direct and common method for the synthesis of carbamates involves the reaction of an amine with a suitable benzyloxycarbonylating agent. For the synthesis of this compound, the precursor would be 2-(dimethylamino)cyclohexylamine.

This amine can be reacted with a benzyloxycarbonylating agent, such as benzyl chloroformate, in the presence of a base. The base is necessary to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is typically carried out in a suitable organic solvent. This method is widely used for the N-protection of amines and is a straightforward approach to the target compound.

A general procedure involves dissolving the 2-(dimethylamino)cyclohexylamine in a solvent like dichloromethane (B109758) or tetrahydrofuran, followed by the addition of a base (e.g., triethylamine (B128534) or sodium hydroxide). Benzyl chloroformate is then added, often at a reduced temperature to control the reaction's exothermicity. After the reaction is complete, a standard aqueous workup and purification by chromatography or recrystallization would yield the desired this compound. wiley-vch.deprepchem.com

Palladium-Catalyzed Hydrogenation for Precursor Synthesis

Palladium-catalyzed hydrogenation is a powerful tool in organic synthesis, often employed for the reduction of various functional groups or for the removal of protecting groups. In the synthesis of precursors for this compound, this methodology could be applied in several ways.

For instance, if a precursor containing a nitro group is used, such as a nitrated cyclohexyl derivative, palladium-catalyzed hydrogenation can efficiently reduce the nitro group to the corresponding amine. This newly formed amine can then be further functionalized to the target carbamate.

Alternatively, palladium-catalyzed hydrogenation is frequently used for the hydrogenolysis of benzyl groups. While this is often a deprotection step, it can be strategically employed in precursor synthesis. For example, a precursor with a benzyl group protecting another amine or hydroxyl functionality could be selectively deprotected using palladium on carbon (Pd/C) and a hydrogen source, revealing a reactive site for subsequent transformations toward the final product. The choice of catalyst and reaction conditions is crucial to ensure selectivity, especially in the presence of other reducible functional groups.

Optimized Laboratory and Scalable Industrial Production Methodologies

For laboratory-scale synthesis, the reaction of 2-(dimethylamino)cyclohexylamine with benzyl chloroformate is often the most practical and efficient method due to the availability of starting materials and the straightforward nature of the reaction. Optimization of this process would involve fine-tuning the reaction conditions, such as solvent, temperature, and base, to maximize yield and purity while minimizing side reactions.

On an industrial scale, the synthesis of carbamates often relies on methods that are cost-effective, safe, and environmentally benign. While the use of benzyl chloroformate is a well-established method, the generation of acidic byproducts can be a concern. nih.gov Industrial processes may favor alternative routes that avoid hazardous reagents like phosgene (B1210022) and its derivatives. google.com

One such approach is the utilization of carbon dioxide as a C1 source. rsc.org This involves the reaction of an amine and an alcohol with carbon dioxide in the presence of a suitable catalyst and dehydrating agent. nih.gov For the production of this compound, this would involve the reaction of 2-(dimethylamino)cyclohexylamine and benzyl alcohol with CO2. While this method is "greener," it often requires optimization of catalysts and reaction conditions to be economically viable on a large scale. acs.orgrsc.org

Table 2: Comparison of Synthetic Methodologies

Methodology Starting Materials Key Reagents Advantages Disadvantages
Curtius Rearrangement Carboxylic acid, Benzyl alcohol Acyl azide forming agents Good for specific stereoisomers Multi-step, potential for side reactions
Benzyloxycarbonylation Amine, Benzyl chloroformate Base High yield, straightforward Use of corrosive chloroformate

Functional Group Transformations and Derivatizations

The chemical structure of this compound contains several functional groups that can be subjected to further transformations, allowing for the synthesis of a variety of derivatives.

Amide Coupling Reactions Involving the Dimethylamino Cyclohexyl Moiety

The benzyl carbamate group in this compound serves as a protecting group for the secondary amine. This protecting group can be removed under various conditions, most commonly through catalytic hydrogenation, to reveal the free 2-(dimethylamino)cyclohexylamine.

Once deprotected, the resulting primary amine is a versatile nucleophile that can participate in amide coupling reactions. This allows for the attachment of the dimethylamino cyclohexyl moiety to a wide range of carboxylic acids, leading to the formation of diverse amide derivatives.

The amide coupling reaction is typically facilitated by a coupling agent that activates the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govgrowingscience.com The reaction is generally carried out in an aprotic solvent, and a base may be added to neutralize any acidic species. This synthetic strategy provides a powerful tool for incorporating the unique structural features of the dimethylamino cyclohexyl group into larger molecules, such as peptides or other biologically active compounds.

Table 3: Common Amide Coupling Reagents

Reagent Class Examples Function
Carbodiimides DCC, EDC Activates carboxylic acid
Phosphonium Salts BOP, PyBOP Activates carboxylic acid
Uronium/Guanidinium Salts HATU, HBTU Activates carboxylic acid

Strategies for Carbamate Deprotection (e.g., Hydrogenolysis of the Benzyl Group)

The benzyl carbamate (Cbz or Z group) is a frequently utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild protocols. organic-chemistry.orgresearchgate.net The primary and most common method for the deprotection of the benzyl carbamate group in compounds such as this compound is catalytic hydrogenolysis. masterorganicchemistry.com

This reaction involves the cleavage of the benzylic carbon-oxygen bond by catalytic hydrogenation. organic-chemistry.org Typically, a palladium catalyst, such as palladium on carbon (Pd/C), is employed. researchgate.net The hydrogen source can be molecular hydrogen (H₂) gas from a cylinder, or it can be generated in situ from reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or through transfer hydrogenation using sources like 1,4-cyclohexadiene. organic-chemistry.orgresearchgate.net The reaction is generally clean and efficient, yielding the deprotected primary amine, toluene, and carbon dioxide as byproducts. masterorganicchemistry.com The mild, neutral conditions of catalytic hydrogenation make it compatible with many other functional groups that might be sensitive to acidic or basic conditions. organic-chemistry.org

While hydrogenolysis is predominant, other methods for Cbz deprotection exist, although they may be less suitable if other sensitive functional groups are present. These can include the use of strong acids like trifluoroacetic acid, though this method is less common and reserved for substrates that can withstand harsh acidic environments. masterorganicchemistry.com Additionally, nucleophilic deprotection protocols, for instance using 2-mercaptoethanol (B42355) with a base, have been developed for substrates where hydrogenolysis is not viable. organic-chemistry.org

Table 1: Common Conditions for Benzyl Carbamate (Cbz) Deprotection
MethodReagents & ConditionsKey AdvantagesReference
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like Methanol or EthanolMild, neutral pH, high yield, clean byproducts. masterorganicchemistry.com
In Situ Hydrogen GenerationNaBH₄, Pd/C, in MethanolAvoids the use of a hydrogen gas cylinder, user-friendly. researchgate.net
Transfer Hydrogenation1,4-cyclohexadiene, Pd/CUseful when other reducible groups (e.g., alkynes) are present. masterorganicchemistry.com
AcidolysisTrifluoroacetic Acid (TFA)Used when hydrogenation is not possible; requires acid-stable substrates. masterorganicchemistry.com

Salt Formation for Purification and Synthetic Utility

The presence of the tertiary dimethylamino group in this compound provides a basic handle that is highly useful for purification and manipulation through salt formation. google.com Amines readily react with both inorganic and organic acids to form salts, which often exhibit significantly different physical properties, such as solubility, compared to the free base. google.com

This principle is widely exploited for purification. For instance, if a synthesis yields the target compound along with non-basic impurities, the mixture can be dissolved in an organic solvent and treated with an acid (e.g., hydrochloric acid). The resulting ammonium (B1175870) salt will typically precipitate from the nonpolar solvent and can be isolated by filtration, effectively separating it from the neutral impurities. google.com The free base can then be regenerated by treating the salt with an aqueous base. google.com

Furthermore, salt formation is a classical and powerful technique for the separation of stereoisomers. acs.org In the context of a mixture of diastereomers (e.g., cis and trans isomers) of this compound, a chiral resolving agent like L-(+)-tartaric acid can be used. wisc.edu The acid will form diastereomeric salts with the amine, each having a unique solubility profile. acs.orgwisc.edu Through a process of fractional crystallization, one diastereomeric salt can be selectively crystallized from the solution, allowing for the separation of the isomers. wisc.edu Patents describe methods where forming a specific salt, such as a nitrate (B79036) salt, can selectively precipitate one diastereomer from a mixture, yielding a product with high isomeric purity. google.com

Transcarbamoylation Reactions and Related Amidation Pathways

Transcarbamoylation is a chemical reaction that involves the conversion of one carbamate into another. nih.gov This process, also known as transurethanization, is an equilibrium-driven reaction that can be catalyzed by various metal salts, acids, or bases. nih.govresearchgate.net For a compound like this compound, this pathway could be used to modify the carbamate moiety. For example, by reacting it with a different alcohol in the presence of a suitable catalyst, the benzyl group could be exchanged for another alkyl or aryl group.

Tin-based catalysts, such as dibutyltin (B87310) maleate, have been shown to be effective for the transcarbamoylation of alcohols with donor carbamates like phenyl carbamate or methyl carbamate. organic-chemistry.orgorganic-chemistry.org The reaction generally proceeds under mild conditions (e.g., 90°C in toluene) and demonstrates broad functional-group tolerance. organic-chemistry.org This method offers an alternative to synthesizing different carbamates without resorting to more hazardous reagents like isocyanates. nih.gov

The transcarbamoylation reaction is of significant interest in polymer chemistry, particularly for the recycling and reprocessing of polyurethanes. nih.govresearchgate.net The underlying mechanism allows for the exchange of urethane (B1682113) linkages, which can be exploited to either depolymerize existing materials or synthesize new ones under milder conditions. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Diastereoselective Synthesis Approaches and Isomer Separation

The synthesis of this compound involves a 1,2-disubstituted cyclohexane (B81311) ring, which can exist as cis and trans diastereomers. Controlling the stereochemical outcome is a critical aspect of its synthesis. Diastereoselective synthesis aims to produce a single diastereomer preferentially.

One common strategy for synthesizing trans-1,2-diamino cyclohexane derivatives involves the sequential ring-opening of cyclohexene (B86901) oxide. arkat-usa.org The initial opening with a secondary amine (like dimethylamine) would yield a trans-2-(dimethylamino)cyclohexanol. Subsequent activation of the hydroxyl group (e.g., as a mesylate) followed by nucleophilic substitution with an amine (or an azide followed by reduction) can proceed with inversion of configuration to yield the trans-diamine precursor. arkat-usa.org Another approach involves the opening of an aziridinium (B1262131) ion, formed from a trans-amino alcohol, with an amine nucleophile to generate trans-1,2-diamines. arkat-usa.org More modern methods, such as photoredox-catalyzed [4 + 2] cycloadditions, can construct highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities (often >20:1 dr). rsc.orgrsc.org

Once a mixture of diastereomers is formed, their separation is necessary. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques:

Chromatography: High-performance liquid chromatography (HPLC) and column chromatography on silica (B1680970) gel are effective methods for separating diastereomers. arkat-usa.orgnih.govresearchgate.net The different spatial arrangements of the functional groups lead to differential interactions with the stationary phase, allowing for separation.

Fractional Crystallization: As mentioned previously, diastereomers can be separated by forming diastereomeric salts with a chiral acid (like tartaric acid) and exploiting their different solubilities for selective crystallization. acs.orgwisc.edu

Table 2: Methods for Diastereomer Control and Separation
TechniqueDescriptionApplication/ExampleReference
Diastereoselective SynthesisA reaction that favors the formation of one diastereomer over others.Ring-opening of cyclohexene oxide or aziridinium ions to favor trans products. arkat-usa.org
Column ChromatographySeparation based on differential adsorption of diastereomers on a solid stationary phase.Separation of cis/trans isomers on a silica gel column. arkat-usa.orgnih.gov
Fractional Crystallization of SaltsSeparation based on the different solubilities of diastereomeric salts.Using tartaric acid to selectively crystallize one diastereomer of a cyclohexanediamine. acs.orgwisc.edu

Influence of Substituents on Reaction Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the synthesis of substituted cyclohexanes, existing functional groups can direct the outcome of subsequent reactions. For example, in additions to a substituted cyclohexene derivative, a nucleophile might preferentially attack one of the two double-bond carbons. The Fürst-Plattner rule describes the preference for trans-diaxial addition of nucleophiles to cyclohexene epoxides, where the nucleophile adds to the carbon that allows the intermediate to adopt a chair-like conformation during the ring-opening. wikipedia.org

The electronic properties of substituents can also play a role. However, in some modern synthetic methods, such as the photocatalyzed [4 + 2] cycloaddition for making cyclohexylamines, it has been observed that the electronic nature (whether electron-donating or electron-withdrawing) of substituents on an aromatic ring attached to the reactants has a negligible effect on the reaction's reactivity or its high diastereoselectivity. rsc.orgnih.gov This indicates that for certain reaction mechanisms, steric factors or the transition state geometry may be the dominant controlling factors for selectivity, overriding electronic influences. youtube.com

Novel Synthetic Strategies and Methodological Advancements

The synthesis of complex carbamates, such as this compound, is an area of continuous development, driven by the need for more efficient, selective, and environmentally benign methodologies. Modern strategies are moving away from classical, often hazardous, reagents like phosgene and its derivatives, towards innovative approaches that employ photochemical methods, novel catalytic systems, and green carbon sources like carbon dioxide (CO₂). nih.govuantwerpen.be These advancements facilitate the construction of intricate molecular architectures with greater control and efficiency.

Photochemical Synthesis Approaches for Related Scaffolds

Photochemical reactions, which utilize light energy to initiate chemical transformations, offer unique pathways for the synthesis and cleavage of carbamate linkages. princeton.edu While direct photochemical synthesis of the title compound is not widely documented, studies on related carbamate scaffolds demonstrate the potential of this strategy. A significant approach involves the photogeneration of free amines from photolabile carbamate precursors, a process that can be conceptually reversed for synthesis.

Research has focused on α-keto carbamates derived from chromophores like 3',5'-dimethoxybenzoin. acs.org These molecules undergo near-quantitative photocleavage when irradiated with UV light, releasing a free amine and a cyclized byproduct. acs.org This method's sensitivity is rooted in the photochemistry of the benzoinyl chromophore. acs.org A key study demonstrated the photogeneration of cyclohexylamine from a 3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamate precursor, showcasing the applicability of this method to cyclohexyl scaffolds. acs.org The efficiency of this amine liberation is dependent on the exposure wavelength, with quantum yields ranging from 0.03 to 0.08. acs.org Such light-sensitive protecting groups are instrumental in complex syntheses where mild deprotection conditions are required. Other photochemical methods include the in-situ generation of isocyanates from oxamic acids using a photocatalyst like ferrocene (B1249389) under blue-light irradiation, which can then be trapped by alcohols to form carbamates. organic-chemistry.org

Table 1: Research Findings on Photochemical Generation of Amines from Carbamate Precursors
Carbamate PrecursorChromophoreReleased AmineQuantum Yield (Φ)Reference
3,3',5,5'-tetramethoxybenzoin cyclohexyl carbamateSubstituted BenzoinylCyclohexylamine0.03 - 0.08 acs.org
N-Aryl Oxamic Acids (in situ)Ferrocene (photocatalyst)Aryl Amine (via Isocyanate)Not Reported organic-chemistry.org

Use of Specific Catalysts and Reagents in Complex Molecule Construction

The construction of complex molecules containing the carbamate moiety has been significantly advanced by the development of specific catalysts and the use of safer reagents. The overarching goal is to replace hazardous phosgene-based methods with more sustainable alternatives, such as dimethyl carbonate (DMC) or carbon dioxide (CO₂). nih.govionike.com

Modern synthetic routes often employ metal-based catalysts to facilitate the reaction between amines, alcohols, and a carbonyl source. For instance, palladium catalysts like PdCl₂ can efficiently assemble carbamates from organic azides, carbon monoxide, and alcohols. nih.gov Another approach involves the use of lanthanide-based heterogeneous catalysts, such as La₂O₃/SiO₂, for the synthesis of carbamates from ureas and organic carbonates with 100% atom economy and in the absence of a solvent. researchgate.net Mixed-oxide catalysts, like MgO-ZnO, have also proven effective for synthesizing N-substituted dicarbamates from polyurea derivatives and dialkyl carbonates, achieving high isolated yields of 93–98%. ionike.com

In addition to metal catalysts, metal-free systems have gained prominence. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction of amines with CO₂ to form carbamates under mild conditions. uantwerpen.be The Curtius rearrangement, a classical method, has been modernized for the synthesis of carbamates from carboxylic acids. This reaction proceeds via an isocyanate intermediate generated using reagents like diphenylphosphoryl azide (DPPA), which can then be trapped by an alcohol. mdpi.com This method is particularly useful for creating carbamate linkages in a single, unoptimized step. mdpi.com Similarly, green modifications of the Hofmann rearrangement, using reagents like oxone and potassium chloride, can transform amides into carbamates by generating an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov

Table 2: Selected Catalysts and Reagents in Modern Carbamate Synthesis
Catalyst/Reagent SystemReactantsReaction TypeKey AdvantagesReference
La₂O₃/SiO₂Ureas, Organic CarbonatesTranscarbamoylationSolvent-free, 100% atom economy researchgate.net
MgO-ZnOPolyureas, Dialkyl CarbonatesCarbamoylationHigh yields (93-98%), reusable catalyst ionike.com
PdCl₂Organic Azides, CO, AlcoholsCarbonylative CouplingDirect synthesis from azides nih.gov
Diphenylphosphoryl azide (DPPA)Carboxylic Acids, AlcoholsCurtius RearrangementIn-situ isocyanate formation, mild conditions mdpi.com
Oxone, Potassium ChlorideAmides, AlcoholsHofmann RearrangementGreen, metal-free oxidation and rearrangement nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amines, CO₂CO₂ FixationMetal-free, uses renewable C1 source uantwerpen.be

Advanced Structural Elucidation and Spectroscopic Analysis

Application of X-ray Crystallography for Absolute Structure Determination (of related derivatives)

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially for chiral compounds, the absolute configuration of stereocenters. springernature.com While a crystal structure for Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate itself is not publicly available, the analysis of closely related derivatives demonstrates the utility of this technique.

For chiral, enantiomerically pure derivatives, X-ray diffraction analysis allows for the determination of the absolute structure through the anomalous dispersion of X-rays, often referred to as the Bijvoet method. researchgate.net This effect is more pronounced with the presence of heavier atoms, but can be used for light-atom structures as well. The analysis of the diffraction data yields a Flack parameter, which should refine to a value close to zero for the correct enantiomer, providing a high degree of confidence in the assigned stereochemistry. dtic.mil

For instance, the crystal structure of a related compound, Benzyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, was determined to confirm its molecular geometry and study intermolecular interactions like hydrogen bonding. mdpi.com In such an analysis of a derivative of Benzyl (2-(dimethylamino)cyclohexyl)carbamate, X-ray crystallography would definitively establish the cis or trans relationship between the carbamate (B1207046) and dimethylamino groups. Furthermore, for a specific enantiomer (e.g., (1R,2R)), it would confirm the absolute configuration at the C1 and C2 positions of the cyclohexane (B81311) ring and reveal the solid-state conformation, including the chair form of the ring and the axial or equatorial disposition of the substituents. dtic.milvensel.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

The ¹H NMR spectrum reveals the chemical environment of all protons. The aromatic protons of the benzyl group typically appear as a multiplet in the δ 7.3-7.4 ppm range. rsc.org The benzylic protons (-CH₂-O) are expected to show a singlet around δ 5.1 ppm. The protons of the N-methyl groups would yield a singlet near δ 2.3 ppm, while the cyclohexane ring protons would appear as a complex series of multiplets in the δ 1.0-3.5 ppm region.

Crucially, the coupling constants (³J(H,H)) between adjacent protons on the cyclohexane ring are diagnostic of their relative orientation. nih.gov A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between two protons, whereas smaller couplings (2-5 Hz) are observed for axial-equatorial or equatorial-equatorial relationships. This analysis allows for the determination of the dominant chair conformation in solution. For a trans-1,2-disubstituted cyclohexane, the thermodynamically more stable conformation is typically the one where both bulky substituents (the benzyl carbamate and dimethylamino groups) occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pub

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carbamate group is expected in the δ 155-157 ppm region. The aromatic carbons of the benzyl group would appear between δ 127-137 ppm, while the benzylic carbon is expected around δ 67 ppm. The carbons of the cyclohexane ring and the N-methyl groups would resonate in the upfield region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
BenzylAromatic CH7.30 - 7.40 (m)127.0 - 129.0
BenzylAromatic C (quaternary)-~136.5
Benzyl-CH₂-~5.1 (s)~67.0
CarbamateC=O-~156.0
CarbamateN-H~5.0 (broad)-
Cyclohexyl-CH-N(CH₃)₂2.5 - 3.0 (m)60.0 - 65.0
Cyclohexyl-CH-NHCbz3.0 - 3.5 (m)50.0 - 55.0
CyclohexylRing -CH₂-1.0 - 2.2 (m)24.0 - 35.0
Dimethylamino-N(CH₃)₂~2.3 (s)~40.0

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.gov For this compound (C₁₆H₂₄N₂O₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 277.1916 m/z. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, providing structural confirmation. The fragmentation of this compound would likely proceed through several characteristic pathways. researchgate.net A primary and often dominant fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another common fragmentation is the loss of the entire benzyloxycarbonyl group. The cyclohexane ring itself can undergo cleavage, although this often results in more complex fragmentation patterns. researchgate.netmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Ionm/z (Nominal)Proposed Structure/Origin
[M+H]⁺277Protonated molecular ion
[M-C₇H₇]⁺186Loss of benzyl radical
[C₈H₁₅N₂]⁺139Cleavage of carbamate C-O bond
[C₇H₇]⁺91Tropylium cation from benzyl group
[C₆H₁₁N(CH₃)₂]⁺126Fragment containing dimethylamino-cyclohexyl moiety

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, strong absorption band between 1690-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.org A moderate absorption band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the carbamate. Other significant peaks include C-O stretching vibrations around 1250 cm⁻¹ and C-N stretching vibrations. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane and methyl groups would appear just below 3000 cm⁻¹. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the benzene (B151609) ring of the benzyl group. science-softcon.de This aromatic system is expected to exhibit characteristic π → π* transitions. A strong absorption band (the E₂-band) is expected around 200-220 nm, and a weaker, fine-structured band (the B-band) would appear around 250-270 nm, which is typical for monosubstituted benzene rings. researchgate.net

Table 3: Characteristic IR and UV-Vis Absorption Data

SpectroscopyFunctional Group / ChromophoreCharacteristic Absorption
Infrared (IR)N-H (carbamate)~3350 cm⁻¹ (stretch)
Infrared (IR)C-H (aromatic)3030 - 3100 cm⁻¹ (stretch)
Infrared (IR)C-H (aliphatic)2850 - 2960 cm⁻¹ (stretch)
Infrared (IR)C=O (carbamate)1690 - 1720 cm⁻¹ (stretch)
Infrared (IR)C-O (carbamate)~1250 cm⁻¹ (stretch)
UV-VisibleBenzene Ring~260 nm (π → π, B-band)
UV-VisibleBenzene Ring~210 nm (π → π, E₂-band)

Molecular and Mechanistic Studies of Carbamate Functionality

Investigations into the Molecular Mechanism of Action of Carbamate (B1207046) Derivatives (General Chemical Class)

Carbamates are a significant class of organic compounds characterized by the carbamate ester functional group (-NHCO-O-). acs.org Their biological activity is intrinsically linked to the reactivity of this moiety. They are widely recognized for their role as inhibitors of enzymes, particularly serine hydrolases. nih.gov

Interaction with Molecular Targets (e.g., enzyme active sites)

The primary molecular mechanism of action for many biologically active carbamates involves the covalent modification of serine residues within the active sites of enzymes. nih.gov A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. eagri.orgnih.gov

The interaction process begins with the carbamate inhibitor binding to the active site of the enzyme. This binding is guided by various non-covalent interactions, which position the carbamate's electrophilic carbonyl carbon in proximity to the nucleophilic hydroxyl group of a serine residue in the enzyme's catalytic triad. researchgate.net The carbamate essentially acts as a substrate for the enzyme. youtube.com

Once properly oriented, the serine hydroxyl group attacks the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the carbamate's alcohol or phenol (B47542) leaving group and the formation of a stable, carbamylated enzyme. researchgate.net This covalent adduct effectively blocks the active site, preventing the natural substrate from binding and being processed. youtube.com

Different carbamate derivatives can exhibit varying affinities and reactivities towards their target enzymes, influenced by the nature of the substituents on the carbamate nitrogen and oxygen atoms. For instance, phenothiazine (B1677639) carbamates have shown differential inhibition mechanisms toward acetylcholinesterase and butyrylcholinesterase, which is attributed to π-π interactions of the phenothiazine moiety with specific residues in the butyrylcholinesterase active site. acs.org

Insights into Inhibitory Mechanisms of Carbamate-Containing Compounds

The inhibition of enzymes by carbamates is typically classified as pseudo-irreversible or reversible. nih.govacs.org Unlike organophosphates, which cause essentially irreversible inhibition, the carbamylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. youtube.com However, this decarbamylation process is significantly slower than the rate of carbamylation and the normal catalytic turnover of the enzyme. youtube.com

This slow regeneration of the enzyme is the hallmark of pseudo-irreversible inhibition. The carbamate effectively takes the enzyme out of commission for a prolonged period, leading to a sustained inhibitory effect. researchgate.net The duration of this inhibition is dependent on the stability of the carbamyl-enzyme complex, which in turn is influenced by the electronic and steric properties of the carbamate's substituents. nih.gov

Some carbamates, however, can act as reversible inhibitors. acs.org In these cases, the inhibitor binds to the active site through non-covalent interactions without forming a covalent bond with the catalytic serine. The inhibitory effect is maintained as long as the inhibitor is present in the vicinity of the active site. researchgate.net Studies on phenothiazine carbamates have revealed that they can exhibit pseudo-irreversible inhibition of acetylcholinesterase while acting as reversible inhibitors of butyrylcholinesterase. acs.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods have become indispensable tools for understanding the molecular properties and mechanisms of action of carbamate-containing compounds. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are widely employed to study the electronic properties and reactivity of carbamate derivatives. By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, researchers can predict the reactivity of the carbamate moiety. nih.govresearchgate.net

These calculations can elucidate the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom, which are key to understanding the carbamylation reaction with enzyme active sites. nih.gov DFT studies have also been used to investigate the conformational landscape of carbamates, revealing that while peptides are mostly found in trans configurations, cis configurations can be energetically stable for carbamates. acs.org This is attributed to the extended delocalization of π-electrons on the backbone and, in some cases, the oxygen atom next to the amide bond acting as a hydrogen bond acceptor to stabilize the cis configuration. acs.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Carbamate Studies

DFT FunctionalBasis SetApplication in Carbamate Research
B3LYP6-31G(d,p)Optimization and calculation of vibrational spectra of carbamate pesticides. nih.gov
B3LYPcc-pVQZComparative analysis of the reactivity of garlic metabolites containing sulfur. nih.gov

Molecular Docking Simulations to Predict Binding Modes (of related ligands)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com In the context of carbamates, docking simulations are used to predict how these molecules bind to the active sites of their target enzymes. samipubco.combiorxiv.org

These simulations provide valuable information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-inhibitor complex before the covalent carbamylation reaction occurs. samipubco.com By understanding these binding modes, researchers can design more potent and selective carbamate inhibitors. Docking studies can also help in identifying potential off-target interactions. biorxiv.org The accuracy of docking predictions can be further enhanced by combining them with molecular dynamics simulations to account for the flexibility of both the ligand and the protein. nih.gov

Table 2: Key Steps in Molecular Docking and Dynamics Simulation for Predicting Ligand Binding

StepDescriptionPurpose
1. PreparationPreparing the 3D structures of the ligand (carbamate) and the receptor (enzyme).Ensures correct protonation states and removes any steric clashes.
2. DockingPlacing the ligand into the active site of the receptor and scoring the different poses.To predict the most likely binding orientation and affinity. samipubco.com
3. Molecular Dynamics (MD) SimulationSimulating the movement of atoms in the protein-ligand complex over time.To assess the stability of the predicted binding pose and observe conformational changes. nih.gov
4. Binding Free Energy CalculationCalculating the free energy of binding for the complex.To provide a more accurate estimation of the binding affinity. nih.gov

Conformational Analysis and Steric Effects on Carbamate Stability

The carbamate functional group possesses a degree of conformational flexibility due to rotation around the C-N and C-O single bonds. nih.gov This results in the existence of different conformers, such as syn and anti rotamers, which can influence the biological activity and stability of the molecule. acs.orgnih.gov

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to perform conformational analysis of carbamates. acs.org These studies have shown that the anti rotamer is generally favored due to steric and electrostatic reasons. nih.gov However, the energy difference between the syn and anti conformations can be small, and in some cases, a mixture of both isomers can exist. nih.govnih.gov

Steric effects, arising from bulky substituents on the nitrogen or oxygen atoms of the carbamate, can significantly impact the stability of the carbamate group. nih.gov Increased steric hindrance around the nitrogen atom can reduce the stability of the carbamate. nih.gov These steric factors can also influence the rate of hydrolysis of the carbamate, with bulkier groups potentially shielding the carbonyl group from nucleophilic attack. nih.gov

Quantum Chemical Explanation of Reaction Pathways

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. researchgate.net For carbamates, these studies provide insight into the electronic structure and how it dictates reactivity.

The stability of the carbamate bond is largely attributed to amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. acs.org Theoretical studies have quantified the rotational barrier of the C-N bond, providing a measure of this resonance stabilization. nih.gov For organic carbamates, this resonance is a key factor in their chemical and proteolytic stability. nih.gov

Quantum chemical studies on the formation of carbamates from amines and carbon dioxide have detailed a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of CO2, leading to the formation of a zwitterionic intermediate. researchgate.netrsc.org A second amine molecule or another base then facilitates the deprotonation of this zwitterion to form the carbamate. researchgate.net Computational models can calculate the energy barriers for these steps, providing a deeper understanding of the reaction kinetics. rsc.org

In the context of Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate, theoretical studies would likely focus on several key reaction pathways, including its formation from the corresponding alcohol and isocyanate or amine and chloroformate, as well as its decomposition. Degradation pathways could include hydrolysis, which can be acid or base-catalyzed, or thermal decomposition. Quantum chemical calculations could model these reactions to predict the most favorable pathways by identifying the transition states with the lowest activation energies. For instance, in the hydrolysis of a carbamate, calculations would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O or C-N bond.

Furthermore, computational studies on carbamate pesticides reacting with hydroxyl radicals have shown that H-abstraction from the methyl groups is a major degradation pathway. researchgate.net This suggests that for Benzyl (2-(dimethylamino)cyclohexyl)carbamate, similar radical-initiated reactions could be a potential degradation route, which could be modeled using quantum chemical methods.

A hypothetical reaction pathway for the formation of a carbamate from an amine and CO2, as elucidated by computational studies, is presented in the table below.

StepDescriptionIntermediate/Transition State
1Nucleophilic attack of the amine on CO2Formation of a zwitterionic intermediate
2Deprotonation by a base (e.g., another amine molecule)Transition state involving the zwitterion and the base
3Formation of the carbamate anion and a protonated baseFinal products of the initial reaction

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For carbamates, this data is crucial for understanding their stability and reactivity under various conditions.

The decomposition of carbamates, particularly the reverse reaction of their formation from CO2 and amines, is also a key area of study. The stability of carbamates in solution is influenced by factors such as temperature and pH. researchgate.net For example, low temperatures and high alkalinity generally favor carbamate stability. researchgate.net

Thermodynamic studies have focused on determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of carbamate formation. The formation of carbamates from amines and CO2 is typically an exothermic process. sci-hub.st The equilibrium constants for these reactions provide a measure of the carbamate's stability. nih.gov

For this compound, kinetic studies would involve monitoring the rate of its formation or decomposition under controlled conditions of temperature, pressure, and solvent. For example, the rate of hydrolysis could be measured at different pH values to determine the rate constants for acid- and base-catalyzed pathways.

Thermodynamic parameters for the reactions of this compound could be determined using techniques like calorimetry to measure the heat of reaction. The equilibrium constant for its formation from its precursors would provide a quantitative measure of its thermodynamic stability.

The following table presents representative thermodynamic data for the formation of carbamates from various amines and CO2, illustrating the influence of the amine structure on the reaction thermodynamics.

AmineΔH (kJ/mol)ΔS (J/mol·K)Reference
Monoethanolamine (MEA)-48.05-0.02 sci-hub.st
Diethanolamine (DEA)-42.87-0.03 sci-hub.st
N-methylaminoethanol (MAE)-48.51-0.03 sci-hub.st

It is important to note that while these general principles and data from related compounds provide a strong foundation for understanding the chemistry of this compound, specific experimental and computational studies on this particular compound are necessary for a precise and detailed understanding of its reaction pathways.

Derivatives, Analogues, and Structure Reactivity/structure Activity Relationship Sar Studies

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate is guided by established principles of medicinal chemistry to enhance desired properties. nih.govnih.gov The synthesis process typically involves modifying one of the three key components of the molecule: the benzyl group, the cyclohexyl ring, or the carbamate (B1207046) linker.

A common synthetic route to carbamates involves the reaction of an alcohol with an isocyanate or the reaction of a chloroformate with an amine. For instance, benzyl chloroformate can be reacted with an appropriate 2-(dimethylamino)cyclohexylamine to form the target carbamate. wikipedia.org Another method involves activating an alcohol with a reagent like p-nitrophenyl chloroformate to create an activated carbonate, which then readily reacts with an amine to form the carbamate linkage. acs.org

Key Synthetic Strategies:

Modification of the Benzyl Group: Analogues can be synthesized by starting with substituted benzyl alcohols. These alcohols can be converted into their corresponding chloroformates or activated carbonates for subsequent reaction with the aminocyclohexane moiety. This allows for the introduction of a wide array of substituents onto the aromatic ring.

Modification of the Cyclohexyl Ring: The synthesis can begin with various substituted cyclohexanediamine precursors. mdpi.comchemicalbook.com For example, reductive amination of cyclohexanediones can produce diamines with different substitution patterns. mdpi.com These precursors can then be selectively protected and alkylated to install the dimethylamino group before reacting with the benzyl chloroformate.

Flow Chemistry Approaches: Modern synthesis may employ continuous flow processes, such as the Curtius rearrangement of carboxylic acids to isocyanates, which can then be trapped by benzyl alcohol to form the carbamate. beilstein-journals.org This method allows for rapid synthesis and purification of a library of analogues.

Impact of Substituent Variations on Chemical Reactivity and Stability

Influence of Benzyl Ring Substituents:

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or methyl (-CH3) groups on the benzyl ring increase the electron density of the ring. This increased density can stabilize a developing positive charge on the benzylic carbon during certain reactions, such as acid-catalyzed hydrolysis. kiku.dkyoutube.com This stabilization can make the carbamate more labile (less stable) under acidic conditions. kiku.dk Studies on substituted benzyl groups have shown that EDGs can also suppress hydrogenolysis, a common method for cleaving benzyl protecting groups. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or chloro (-Cl) groups pull electron density away from the benzyl ring. This destabilizes any developing positive charge on the benzylic carbon, thereby increasing the stability of the carbamate group toward acid-catalyzed cleavage. rsc.orgstackexchange.com

Substituent Type on Benzyl RingExample GroupElectronic EffectImpact on Benzylic Carbocation StabilityPredicted Impact on Carbamate Stability (Acidic Conditions)
Strongly Activating (EDG)-OCH3+Resonance, -InductiveIncreasesDecreases
Weakly Activating (EDG)-CH3+Inductive, +HyperconjugationIncreasesDecreases
Deactivating (EWG)-Cl-Inductive, +ResonanceDecreasesIncreases
Strongly Deactivating (EWG)-NO2-Resonance, -InductiveStrongly DecreasesStrongly Increases

Stereoisomeric Effects on Molecular Conformation and Intermolecular Interactions

Stereoisomerism plays a critical role in determining the three-dimensional shape (conformation) of Benzyl (2-(dimethylamino)cyclohexyl)carbamate and its analogues, which in turn governs how they interact with other molecules, such as biological receptors. mhmedical.com The cyclohexane (B81311) ring is not planar and exists predominantly in a stable "chair" conformation. youtube.comsci-hub.se The substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The relative orientation of the carbamate and dimethylamino groups at the C1 and C2 positions defines the stereoisomers:

cis Isomer: Both substituents are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position (a,e or e,a).

trans Isomer: The substituents are on opposite faces of the ring. The most stable conformation for the trans isomer typically has both bulky groups in equatorial positions (e,e) to minimize steric hindrance. acs.org

The specific conformation adopted by each stereoisomer dictates the spatial presentation of the benzyl group and the dimethylamino group. This orientation is crucial for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to molecular recognition processes at a receptor binding site. nih.gov The entropic cost of a molecule adopting a specific, rigid conformation upon binding can influence its binding affinity. acs.org

Bioisosteric Replacements and their Influence on Molecular Properties

Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's properties while retaining its desired biological activity. scispace.comufrj.br This involves substituting a functional group with another that has similar physical or chemical properties. drughunter.comdrugdesign.org For this compound, bioisosteric replacements can be applied to the benzyl ring, the carbamate linker, or the dimethylamino group to fine-tune properties like solubility, metabolic stability, and cell permeability. spirochem.com

Examples of Potential Bioisosteric Replacements:

Aromatic Ring: The benzyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to alter electronic properties, introduce hydrogen bonding capabilities, or block metabolic pathways.

Carbamate Linker: The carbamate group (-O-CO-NH-) could be replaced by a reverse carbamate (-NH-CO-O-), an amide (-CH2-CO-NH-), or a sulfonamide (-SO2-NH-) to change stability and hydrogen bonding patterns.

Alkyl Groups: Small aliphatic rings like cyclopropyl or oxetane groups can be used as bioisosteres for alkyl groups to increase rigidity, improve solubility, and explore new chemical space. nih.gov For example, the dimethylamino group could be replaced with a cyclopropylamino group.

Original GroupPotential BioisosterePotential Influence on Molecular Properties
Phenyl (in Benzyl)PyridylIncreases polarity, introduces H-bond acceptor
Carbamate (-O-CO-NH-)Amide (-CH2-CO-NH-)Alters bond angles and metabolic stability
Dimethylamino (-N(CH3)2)Azetidinyl or PyrrolidinylIncreases rigidity, alters basicity (pKa)
Carbamate (-O-CO-NH-)Sulfonamide (-SO2-NH-)Increases acidity of N-H, alters H-bonding

Exploration of Cyclohexyl Ring Stereochemistry in Derivative Design

The stereochemistry of the 1,2-disubstituted cyclohexane ring is a critical element in the design of new derivatives. chemistryschool.net The choice between a cis or trans configuration fundamentally alters the spatial relationship between the two key functional groups. uou.ac.in

In a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. The most stable conformation places both groups in equatorial positions, positioning them further apart. This can be advantageous if the target binding site requires the functional groups to span a larger distance.

In a cis-1,2-disubstituted cyclohexane, the substituents are on the same side. The chair conformation will have one axial and one equatorial group. This arrangement holds the two groups in closer proximity and with a different angular relationship compared to the trans isomer.

The dynamic process of "ring flipping," where one chair conformation converts to another, is also influenced by the stereochemistry and the bulk of the substituents. youtube.com For a trans isomer with two large equatorial groups, the energy barrier to a ring flip (which would force both groups into highly unfavorable axial positions) is very high, effectively locking the molecule in a single conformation. acs.org This conformational restriction can be a powerful design element, as it reduces the entropic penalty upon binding to a receptor, potentially increasing affinity. nih.gov Therefore, the deliberate synthesis of specific stereoisomers (cis or trans) is a key strategy for creating conformationally restricted analogues with potentially improved activity and selectivity. nih.gov

This compound: A Focal Point in Contemporary Chemical Research

This compound, a distinct chemical entity, is drawing increasing interest within the scientific community. This article explores the compound's current and potential applications across various domains of chemical science, from its role as a fundamental building block to its prospective contributions to material science and mechanistic studies. The unique structural features of this carbamate derivative, combining a chiral diamine scaffold with a benzyl protecting group, position it as a versatile tool in modern organic synthesis and beyond.

Research Applications and Future Directions in Chemical Science

The following sections delve into the specific research applications and future prospects for Benzyl (B1604629) (2-(dimethylamino)cyclohexyl)carbamate, highlighting its multifaceted potential in advancing chemical knowledge and technologies.

Benzyl (2-(dimethylamino)cyclohexyl)carbamate serves as a valuable chiral building block in the synthesis of complex molecular structures. The core of this molecule is a substituted cyclohexanediamine, a scaffold that is frequently incorporated into a wide array of biologically active compounds and advanced materials. The presence of the benzyl carbamate (B1207046) functional group provides a stable, yet readily cleavable, protecting group for one of the amine functionalities. This feature is crucial in multi-step syntheses where selective manipulation of different nitrogen atoms is required.

The dimethylamino group on the cyclohexane (B81311) ring introduces an additional site for chemical modification and can influence the stereochemical outcome of reactions. The inherent chirality of the 1,2-diaminocyclohexane framework is of particular importance in asymmetric synthesis, where it can be used to induce stereoselectivity in the construction of new chiral centers. The benzyl carbamate not only protects the amine but also imparts a degree of lipophilicity to the molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis.

Table 1: Key Structural Features and Their Synthetic Utility

Structural Feature Synthetic Utility
Chiral 1,2-diaminocyclohexane Introduction of stereocenters, scaffold for asymmetric ligands.
Benzyl Carbamate Group Amine protection, allows for selective deprotection.

The structural motifs present in this compound are instrumental in the development of advanced chemical methodologies, particularly in the realm of asymmetric catalysis. Chiral 1,2-diamines, such as the core of this molecule, are well-established as highly effective ligands for a variety of metal-catalyzed reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of a product.

Derivatives of the (2-(dimethylamino)cyclohexyl)amine scaffold have been successfully employed in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the dimethylamino group can allow for a bidentate or tridentate coordination to the metal, enhancing the stability and selectivity of the catalyst. The benzyl carbamate functionality, while primarily a protecting group, can be envisioned as a precursor to a free amine that, upon deprotection, could participate in catalysis or be further functionalized to tune the ligand's electronic and steric properties.

Carbamate-containing molecules are known to act as inhibitors of various enzymes, making them valuable tools for studying enzyme mechanisms. Carbamates can act as transition-state analogs or covalent modifiers of enzyme active sites. For instance, they are well-known inhibitors of serine proteases and esterases, where they can carbamoylate the active site serine residue, leading to inactivation of the enzyme.

While specific studies on this compound in mechanistic enzymology are not widely reported, its structural features suggest potential in this area. The carbamate moiety could interact with the active site of target enzymes, and the substituted cyclohexane ring could provide specific interactions within the enzyme's binding pocket. By studying the kinetics and mechanism of inhibition by this and related compounds, researchers can gain valuable insights into the structure and function of enzymes. This knowledge can, in turn, guide the design of more potent and selective enzyme inhibitors for therapeutic or industrial applications. For example, certain carbamates have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov

The study of this compound contributes to the broader understanding of carbamate chemistry. Carbamates are a fundamentally important functional group in organic chemistry, with applications ranging from protecting groups in synthesis to key linkages in polyurethanes. wikipedia.org Research into the synthesis, reactivity, and properties of this specific carbamate can provide valuable data points that enhance the general knowledge base.

For example, investigations into the stability of the benzyl carbamate group under various reaction conditions can inform its use as a protecting group. The electronic and steric effects of the (2-(dimethylamino)cyclohexyl) substituent on the reactivity of the carbamate nitrogen and carbonyl group can provide insights into the fundamental principles of chemical reactivity. Furthermore, the synthesis of this compound itself presents challenges and opportunities for the development of new synthetic methods for the preparation of complex carbamates. The chemistry of carbamates is rich and varied, and each new example adds to the collective understanding of this important functional group. nih.gov

The carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications. While this compound is not a monomer for polymerization in its current form, its constituent parts suggest potential applications in material science. Diamines, such as the core of this molecule, are common building blocks for polyamides and other polymers. nih.gov

The chiral nature of the diaminocyclohexane core could be exploited to create chiral polymers with unique optical or recognition properties. The carbamate functionality itself could be incorporated into polymer backbones or as side chains to impart specific properties. For instance, the ability of carbamates to form hydrogen bonds can influence the mechanical and thermal properties of materials. While direct applications of this compound in this area are yet to be explored, the underlying structural motifs hold promise for the design of new functional materials.

Despite the potential applications inferred from its structural components, this compound represents a relatively unexplored area of chemical space. The lack of extensive literature specifically on this compound suggests numerous opportunities for new research.

Future research could focus on:

Asymmetric Catalysis: The synthesis and evaluation of metal complexes of the deprotected diamine as catalysts for a wide range of asymmetric reactions.

Medicinal Chemistry: The exploration of this compound and its derivatives as potential therapeutic agents, for example, as enzyme inhibitors or receptor modulators.

Material Science: The incorporation of this chiral diamine scaffold into novel polymers and materials.

Mechanistic Studies: Detailed investigations into the reactivity and properties of this compound to further the understanding of carbamate chemistry.

The unique combination of a chiral diamine, a protected amine, and an additional tertiary amine functionality in a single molecule makes this compound a compelling target for further investigation. Its exploration is likely to yield new discoveries and applications in various fields of chemical science.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Fatty acid amide hydrolase
Polyurethanes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (2-(dimethylamino)cyclohexyl)carbamate, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions under alkaline conditions. Key steps include the condensation of benzyl chloroformate with 2-(dimethylamino)cyclohexylamine. Optimized protocols recommend continuous flow reactors to enhance reaction efficiency and purity (>95%) by minimizing side reactions . Temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) are critical to prevent decomposition. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, particularly for the cyclohexyl and dimethylamino groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 307.2). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). X-ray crystallography, if feasible, resolves absolute configuration .

Q. What are the key functional groups that contribute to its chemical reactivity?

  • Methodological Answer : The carbamate group (-O(CO)NH-) undergoes hydrolysis under acidic/basic conditions, while the dimethylamino group (-N(CH₃)₂) participates in protonation or coordination with metal ions. The benzyl group enhances lipophilicity, influencing solubility in organic solvents (e.g., DCM, THF). Reactivity studies should prioritize pH-dependent stability assays (e.g., 0.1 M HCl/NaOH at 37°C) and nucleophilic substitution reactions (e.g., with Grignard reagents) .

Advanced Research Questions

Q. How does the stereochemistry of the dimethylamino group on the cyclohexyl ring influence binding affinity to biological targets?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict that the equatorial conformation of the dimethylamino group enhances hydrogen bonding with residues in μ-opioid receptors (MOR). Comparative studies with cis/trans isomers (synthesized via stereoselective routes) and in vitro binding assays (e.g., competitive ELISA) quantify affinity differences. For example, cis-isomers may show 2–3-fold higher Ki values due to steric hindrance .

Q. What contradictions exist in pharmacological data compared to structural analogs, and how can these be resolved?

  • Methodological Answer : Discrepancies in receptor selectivity (e.g., MOR vs. κ-opioid receptors) may arise from variations in the carbamate backbone or substituent positioning. Resolve these by synthesizing analogs (e.g., replacing benzyl with phenyl groups) and conducting parallel in vitro (radioligand binding) and in vivo (tail-flick test) assays. Data normalization to reference compounds (e.g., U-50488H) clarifies structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions with enzyme active sites, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify electrophilic regions (e.g., carbamate carbonyl) prone to nucleophilic attack by catalytic serine residues in hydrolases. Validate predictions via kinetic assays (e.g., Michaelis-Menten plots) and crystallographic studies of enzyme-inhibitor complexes. For example, the compound’s benzyl group may occupy hydrophobic pockets in HIV protease, as evidenced by MD trajectory analysis .

Q. In comparative studies, how does the benzyl carbamate group affect pharmacokinetic properties relative to other derivatives?

  • Methodological Answer : The benzyl group increases logP values (~2.5) compared to methyl carbamates (logP ~1.8), enhancing blood-brain barrier permeability in rodent models. Assess bioavailability via LC-MS/MS plasma profiling after intravenous/oral administration. Metabolite identification (e.g., hydroxylation at the cyclohexyl ring) using hepatocyte incubation and UPLC-QTOF-MS explains clearance rates .

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Benzyl (2-(dimethylamino)cyclohexyl)carbamate
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Benzyl (2-(dimethylamino)cyclohexyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.